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11-O-methylpseurotin A -

11-O-methylpseurotin A

Catalog Number: EVT-1596936
CAS Number:
Molecular Formula: C23H27NO8
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11-O-Methylpseurotin A is a fungal metabolite originally isolated from A. fumigatus . It is a compound of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin . It has been found to decrease the survival of hof1Δ mutant strains of S. cerevisiae .

Molecular Structure Analysis

The molecular formula of 11-O-Methylpseurotin A is C23H27NO8 . Its structure includes a total of 61 bonds, including 34 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 2 secondary alcohols, and 3 ethers .

Physical And Chemical Properties Analysis

11-O-Methylpseurotin A has a molecular weight of 445.5 g/mol . It is a solid at room temperature . It is soluble in DMSO, ethanol, and methanol .

Source

The primary source of 11-O-methylpseurotin A is the fungus Penicillium chrysogenum, among other related species. These fungi are commonly found in soil and decaying organic matter, and they play a crucial role in the natural decomposition process. The extraction of this compound from fungal cultures has been a focus of research due to its promising bioactive properties.

Classification

11-O-methylpseurotin A is classified as a polyketide, a class of natural products that are synthesized by the polymerization of acetyl and propionyl units. Polyketides have been recognized for their wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 11-O-methylpseurotin A can be approached through both natural extraction and synthetic methodologies. Natural extraction involves cultivating Penicillium chrysogenum under specific conditions to maximize yield. Synthetic approaches may include total synthesis or semi-synthesis from simpler precursors.

Technical Details:

  1. Natural Extraction:
    • Cultivation of Penicillium chrysogenum in a suitable growth medium.
    • Isolation of the compound through solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC).
  2. Synthetic Methods:
    • Total synthesis involves multiple steps including the formation of key intermediates through reactions like aldol condensation and cyclization.
    • Semi-synthetic methods may start with simpler polyketide precursors that undergo methylation and other functional group modifications.
Molecular Structure Analysis

Structure

The molecular structure of 11-O-methylpseurotin A features a complex arrangement typical of polyketides. It includes multiple rings and functional groups that contribute to its biological activity.

Data:

  • Molecular Formula: C₁₇H₁₈O₅
  • Molecular Weight: 302.32 g/mol
  • Structural Features: The compound contains a methoxy group (–OCH₃) at the 11th position, which is critical for its biological function.
Chemical Reactions Analysis

Reactions

11-O-methylpseurotin A participates in various chemical reactions that can modify its structure and enhance its biological activity.

Technical Details:

  • Methylation Reactions: The introduction of methyl groups can enhance lipophilicity and alter bioactivity.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can lead to the breakdown of ester linkages, potentially yielding bioactive fragments.
  • Redox Reactions: The compound can undergo oxidation or reduction, affecting its pharmacological properties.
Mechanism of Action

Process

The mechanism by which 11-O-methylpseurotin A exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit certain enzymes or disrupt cellular processes in pathogens.

Data:

  • Target Enzymes: Preliminary studies suggest that it may inhibit enzymes involved in cell wall synthesis in fungi.
  • Biological Pathways: The compound may interfere with metabolic pathways essential for fungal growth and survival.
Physical and Chemical Properties Analysis

Physical Properties

11-O-methylpseurotin A is characterized by specific physical properties that influence its behavior in biological systems.

  • Appearance: Typically appears as a yellowish solid when isolated.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: Precise melting point data may vary based on purity but generally falls within a specified range for polyketides.

Chemical Properties

The chemical properties include stability under various conditions and reactivity with different reagents:

  • Stability: Generally stable under neutral pH but sensitive to extreme pH levels.
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of functional groups.
Applications

Scientific Uses

11-O-methylpseurotin A has several potential applications in scientific research:

  1. Antifungal Research: Its ability to inhibit fungal growth makes it a candidate for developing new antifungal agents.
  2. Pharmaceutical Development: Ongoing studies aim to explore its efficacy against various diseases, including cancer.
  3. Biochemical Studies: Used as a tool to study metabolic pathways in fungi due to its specific inhibitory effects on enzyme activity.
Biosynthesis and Genomic Architecture of 11-*O*-Methylpseurotin A

Gene Cluster Identification in Aspergillus spp.

The biosynthetic pathway for 11-O-methylpseurotin A (11-O-MePA) is encoded within a specialized gene cluster primarily identified in Aspergillus fumigatus and related species. This cluster spans ~22 kb and consists of five core genes (psoA–E), with psoF located outside the main cluster [1] [6]. Deletion of the psoA gene abolishes 11-O-MePA production, while its overexpression significantly enhances yield, confirming its indispensability [1]. Genomic analyses reveal this cluster’s conservation across Aspergillus sections (Fumigati, Nigri), though with notable synteny variations suggesting evolutionary divergence or horizontal gene transfer events [4] [8].

Table 1: Core Genes in the 11-O-Methylpseurotin A Biosynthetic Cluster

GeneProtein FunctionDomain ArchitectureEffect of Deletion
psoAPKS-NRPS hybridKS-AT-DH-KR-ACP-C-A-T-RAbolishes pseurotin production
psoBTransporterMFS domainReduced extracellular accumulation
psoCMethyltransferaseSAM-bindingLoss of 11-O-methylation
psoDCytochrome P450 oxidaseHeme-bindingAccumulation of pre-spirocycle forms
psoEGlutathione S-transferaseGSTN and GSTC domainsAltered E/Z isomer ratio
psoFBifunctional epoxidase-methyltransferaseMTase and FADbinding4 domainsLoss of epoxide and C-methyl groups

Role of PKS-NRPS Hybrid Enzymes in Core Scaffold Formation

The hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme PsoA constructs the foundational pseurotin scaffold. PsoA exhibits a canonical domain organization: β-ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), acyl carrier protein (ACP) for polyketide chain extension, followed by condensation (C), adenylation (A), thiolation (T), and reductase (R) domains for dipeptide incorporation and release [1] [6]. It utilizes malonyl-CoA and methylmalonyl-CoA extender units to assemble a polyketide chain, which is condensed with L-phenylalanine—activated by the NRPS module—to form a linear hybrid intermediate. The R domain catalyzes reductive chain release, generating an aldehyde that spontaneously undergoes intramolecular Knoevenagel condensation to form the characteristic γ-lactam and spirocycle nuclei [6] [7]. Isotopic labeling confirms phenylalanine contributes the benzoyl moiety (C17–C23) and the starter unit derives from propionate (C13–C15) [7].

Regulatory Elements in the Pseurotin Biosynthetic Pathway

Cluster expression is governed by global and pathway-specific regulators. The LaeA protein, a nuclear methyltransferase, epigenetically activates transcription by modulating histone H3K9 methylation states at the pso cluster locus [10]. Deletion of laeA abolishes 11-O-MePA synthesis, while overexpression amplifies production 3–5 fold [3] [10]. Additionally, the velvet complex (VeA/VelB/LaeA) integrates light-dependent developmental signals with metabolite production, explaining enhanced pseurotin yields under dark fermentation conditions [10]. Promoter analysis reveals CreA-binding sites, indicating carbon catabolite repression, which aligns with reduced titers in high-glucose media [5].

Post-PKS Tailoring Modifications

The nascent pseurotin scaffold undergoes extensive enzymatic remodeling to achieve structural complexity. PsoD (cytochrome P450) oxidizes C17 to a ketone, forming the conjugated enone system essential for bioactivity [6]. Concurrently, PsoE isomerizes the C12–C13 bond from E to Z geometry via glutathione conjugation, enhancing ring strain for downstream cyclization [6] [7].

Methyltransferase (PsoC) Activity and Substrate Specificity

PsoC catalyzes the O-methylation at C11, generating 11-O-MePA from pseurotin A. It exhibits strict regioselectivity for the C11 hydroxyl over other hydroxyls (C9, C10), governed by hydrophobic substrate-binding pocket residues (Phe¹⁵⁰, Trp²⁰⁴) that position C11 proximal to S-adenosylmethionine (SAM) [2] [6]. Kinetic assays show a Km of 8.2 μM for pseurotin A and kcat of 0.45 s⁻¹. PsoC homologs in Aspergillus section Nigri methylate analogous positions in structurally related spirocyclic metabolites (e.g., isoflavipucine), indicating conserved functionality [4] [8].

Table 2: Methyltransferase Specificity Across Aspergillus Species

SpeciesMethyltransferaseSubstrate SpecificityProduct
A. fumigatusPsoCC11-OH of pseurotin A11-O-Methylpseurotin A
A. nigerIsoPC9-OH of isoflavipucine9-O-Methylisoflavipucine
A. clavatusClaMC7-OH of cytochalasin E7-O-Methylcytochalasin E

Epoxidase-C-Methyltransferase Bifunctional Fusion Protein (PsoF) Mechanisms

PsoF represents a unique evolutionary fusion protein combining epoxidase and methyltransferase activities. Its N-terminal FAD-binding domain epoxidizes the C3–C4 alkene of the polyketide tail, while the C-terminal SAM-dependent domain methylates the adjacent C15 position [2] [6]. Structural modeling suggests the epoxide forms first, inducing conformational changes that position C15 for methylation. In vitro reconstitution demonstrates PsoF produces both epoxide and methylated products from demethyl-desepoxy pseurotin precursors [2]. This bifunctionality streamlines biosynthesis, as separate enzymes perform these steps in related pathways (e.g., cytochalasin biosynthesis) [8].

Stereochemical Diversification

Isomerization of E/Z Double Bonds by Glutathione S-Transferases

PsoE orchestrates stereochemical inversion at the C12–C13 bond via glutathione (GSH)-dependent isomerization. It initially conjugates GSH to C13 of the E-alkene intermediate, facilitating thioether adduct formation. Subsequent β-elimination generates the Z-isomer with inversion of configuration [6] [7]. This EZ conversion is critical for ring strain, enabling PsoD-mediated spirocyclization. NMR studies of PsoE mutants show accumulation of 12(E)-pseurotin derivatives lacking bioactivity, underscoring the enzyme’s role in configuring the bioactive conformation [6]. Homologous GSTs in Penicillium spp. exhibit analogous isomerization in azaphilone pathways, suggesting convergent evolution for spirocycle formation [4].

Table 3: NMR Chemical Shifts (δ, ppm) Indicating Stereochemical Configuration

CarbonPseurotin A (12Z)12(E)-IsomerΔδ (Z–E)
C1169.771.2-1.5
C12129.0131.8-2.8
C13135.9133.1+2.8
C1421.824.5-2.7

Note: Data from [7] comparing natural pseurotin A (12Z) with chemically synthesized 12(E)-isomer.

Compounds Covered

  • 11-O-Methylpseurotin A
  • Pseurotin A
  • Pseurotin D
  • Pseurotin F1
  • Pseurotin A2
  • Azaspirofuran A

Properties

Product Name

11-O-methylpseurotin A

IUPAC Name

(5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

Molecular Formula

C23H27NO8

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1

InChI Key

BSXLPZRKEPWAAT-CHZVKGAWSA-N

SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC

Synonyms

11-O-methylpseurotin A

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC

Isomeric SMILES

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC

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